1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,5-difluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at the chloro or fluoro positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea would depend on its specific application. For example, if it has biological activity, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-phenylurea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,4-difluorophenyl)urea
- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(3,5-difluorophenyl)urea
Uniqueness
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea is unique due to the specific positioning of the chloro, methoxy, and fluoro groups, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
Molecular Formula |
C15H13ClF2N2O3 |
---|---|
Molecular Weight |
342.72 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C15H13ClF2N2O3/c1-22-13-7-14(23-2)12(6-9(13)16)20-15(21)19-11-5-8(17)3-4-10(11)18/h3-7H,1-2H3,(H2,19,20,21) |
InChI Key |
HSIKBTQKQSGEEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)F)F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.